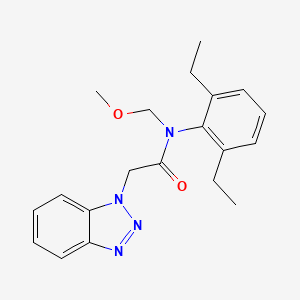![molecular formula C21H22N4O3 B10982067 4,7-dimethoxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10982067.png)
4,7-dimethoxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethoxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole moiety using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4,7-Dimethoxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and benzimidazole-containing molecules, such as:
- 2-(Fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole .
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine .
Uniqueness
What sets 4,7-dimethoxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-2-carboxamide apart is its unique combination of the indole and benzimidazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H22N4O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4,7-dimethoxy-N-[2-(1-methylbenzimidazol-2-yl)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-25-16-7-5-4-6-14(16)23-19(25)10-11-22-21(26)15-12-13-17(27-2)8-9-18(28-3)20(13)24-15/h4-9,12,24H,10-11H2,1-3H3,(H,22,26) |
InChI Key |
ZYLBDRNGWFDFIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC4=C(C=CC(=C4N3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10981998.png)

![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B10982004.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10982006.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10982014.png)
![3-methyl-N-{2-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B10982015.png)
![3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B10982019.png)
![2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B10982031.png)
![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10982037.png)
![5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one](/img/structure/B10982044.png)
![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B10982050.png)
![1H-indol-2-yl[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10982053.png)
![N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide](/img/structure/B10982056.png)
![5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-9H-isoquino[2,3,4-LM]beta-carbolin-9-one](/img/structure/B10982065.png)
